molecular formula C10H11NO2 B1590724 5-Methoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 30557-06-3

5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1590724
CAS RN: 30557-06-3
M. Wt: 177.2 g/mol
InChI Key: IAAVILGMVWQJDL-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydroquinolin-2(1H)-one, also known as 5-Methoxyquinoline, is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, medicine, and biochemistry. It is a highly reactive compound and has been used in a variety of synthetic reactions and as a building block for the synthesis of various organic compounds. In addition, 5-Methoxyquinoline has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Anticancer Potential

5-Methoxy-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in cancer research. For instance, compounds containing this moiety have been identified as potent tubulin-polymerization inhibitors, targeting the colchicine site. This mechanism disrupts microtubule formation, thereby inhibiting cancer cell growth and proliferation. Studies have demonstrated the significant in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating their potential as antitumor agents (Wang et al., 2014). Moreover, derivatives like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have displayed high antiproliferative activity and tumor-vascular disrupting properties in various cancer cell lines, further emphasizing their therapeutic potential (Cui et al., 2017).

Anticonvulsant Activity

Research has explored the anticonvulsant properties of 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds have been tested in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), showing promising results in in vivo anticonvulsant activity. Notably, some derivatives have demonstrated superior activity compared to standard anticonvulsant drugs, along with potent binding affinity to GABAA receptors, indicating their potential in treating seizure disorders (Wang et al., 2020).

Corrosion Inhibition

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been studied for their corrosion inhibition properties, particularly in protecting metals like mild steel in corrosive environments. Investigations using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy have shown that these compounds act as effective corrosion inhibitors, suggesting their utility in industrial applications (Khan et al., 2017).

Chemical Synthesis and Structural Studies

Several studies have been dedicated to the synthesis and structural elucidation of 3,4-dihydroquinolin-2(1H)-one derivatives. These investigations provide insights into efficient synthetic routes, crystal structures, and the physicochemical properties of these compounds, which are crucial for their application in various fields, including medicinal chemistry and materials science (Zhan-guo, 2008); (Yang et al., 2020).

Novel Fluorophore Development

6-Methoxy-4-quinolone, a derivative of this compound, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, making it useful for biomedical analysis. Its stability and strong fluorescence characteristics make it an ideal candidate for fluorescent labeling in various analytical applications (Hirano et al., 2004).

properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAVILGMVWQJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513614
Record name 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30557-06-3
Record name 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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